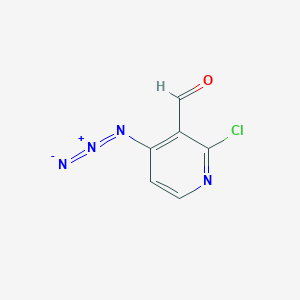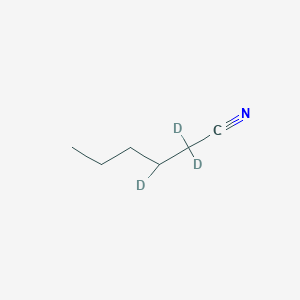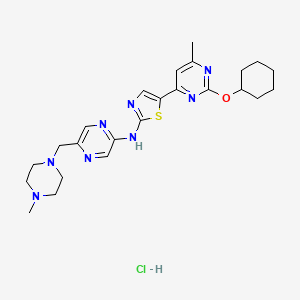
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is a significant metabolite of Nevirapine, an antiretroviral agent used in the treatment of HIV-1 infection. This compound is crucial for monitoring drug clearance and understanding the metabolic pathways of Nevirapine . It has a molecular formula of C21H22N4O8 and a molecular weight of 458.42 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is synthesized through the glucuronidation of 3-Hydroxy Nevirapine. This process involves the conjugation of glucuronic acid to the hydroxyl group of 3-Hydroxy Nevirapine. The reaction typically requires the presence of uridine diphosphate-glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and enzyme concentration to maximize yield and purity. The compound is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure it meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction enhances the compound’s solubility and facilitates its excretion from the body .
Common Reagents and Conditions
The glucuronidation reaction involves UDPGA as the glucuronic acid donor and UGT as the catalyst. The reaction is typically carried out in an aqueous medium at physiological pH and temperature .
Major Products Formed
The major product formed from the glucuronidation of 3-Hydroxy Nevirapine is this compound itself. This compound is more water-soluble than its precursor, facilitating its excretion .
Aplicaciones Científicas De Investigación
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is extensively used in scientific research to study the metabolism and pharmacokinetics of Nevirapine. It serves as a biomarker for monitoring drug clearance and understanding the metabolic pathways involved in Nevirapine’s biotransformation . Additionally, this compound is used in toxicology studies to assess the safety and efficacy of Nevirapine and its metabolites .
Mecanismo De Acción
The primary mechanism of action of 3-Hydroxy Nevirapine 3-O-β-D-Glucuronide involves its role as a metabolite of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that inhibits the reverse transcriptase enzyme of HIV-1, preventing the replication of the virus . The glucuronidation of 3-Hydroxy Nevirapine enhances its solubility and facilitates its excretion, thereby regulating the levels of Nevirapine and its metabolites in the body .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy Nevirapine 3-O-β-D-Glucuronide: Another glucuronide metabolite of Nevirapine with similar properties and functions.
Quercetin-3-O-glucuronide: A glucuronide derivative of quercetin, known for its antioxidant properties.
Resveratrol 3-O-β-D-Glucuronide: A glucuronide derivative of resveratrol, studied for its potential health benefits.
Uniqueness
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is unique due to its specific role in the metabolism of Nevirapine, an important antiretroviral drug. Its formation and excretion are crucial for understanding the pharmacokinetics and safety profile of Nevirapine .
Propiedades
Número CAS |
245500-93-0 |
|---|---|
Fórmula molecular |
C21H22N4O8 |
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N4O8/c1-8-11(32-21-15(28)13(26)14(27)16(33-21)20(30)31)7-23-18-12(8)24-19(29)10-3-2-6-22-17(10)25(18)9-4-5-9/h2-3,6-7,9,13-16,21,26-28H,4-5H2,1H3,(H,24,29)(H,30,31)/t13-,14-,15+,16-,21+/m0/s1 |
Clave InChI |
NDHKVQJGORCCLP-KUSYAZKWSA-N |
SMILES isomérico |
CC1=C2C(=NC=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N(C4=C(C=CC=N4)C(=O)N2)C5CC5 |
SMILES canónico |
CC1=C2C(=NC=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)N(C4=C(C=CC=N4)C(=O)N2)C5CC5 |
Sinónimos |
11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-3-yl β-D-Glucopyranosiduronic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile](/img/structure/B1142661.png)

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)

![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)

